molecular formula C13H10N2O5S B3958459 Benzamide, 4-nitro-N-(phenylsulfonyl)- CAS No. 22017-47-6

Benzamide, 4-nitro-N-(phenylsulfonyl)-

Cat. No.: B3958459
CAS No.: 22017-47-6
M. Wt: 306.30 g/mol
InChI Key: OQEUNFWYPVZJNK-UHFFFAOYSA-N
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Description

Benzamide, 4-nitro-N-(phenylsulfonyl)- is an organic compound with the molecular formula C13H10N2O5S It is a derivative of benzamide, characterized by the presence of a nitro group at the 4-position and a phenylsulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-nitro-N-(phenylsulfonyl)- typically involves the reaction of 4-nitrobenzoyl chloride with phenylsulfonamide in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile at a controlled temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Benzamide, 4-nitro-N-(phenylsulfonyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-nitro-N-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-amino-N-(phenylsulfonyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Benzamide, 4-nitro-N-(phenylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 4-nitro-N-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    N-(Phenylsulfonyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzamide: Lacks the phenylsulfonyl group, resulting in different biological activities and binding properties.

    Sulfonamide Derivatives: Compounds with similar sulfonyl groups but different aromatic substitutions.

Uniqueness

Benzamide, 4-nitro-N-(phenylsulfonyl)- is unique due to the combination of the nitro and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(benzenesulfonyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c16-13(10-6-8-11(9-7-10)15(17)18)14-21(19,20)12-4-2-1-3-5-12/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEUNFWYPVZJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396961
Record name Benzamide, 4-nitro-N-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22017-47-6
Record name Benzamide, 4-nitro-N-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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